7-Amino-4-hydroxy-2-naphthalenecarboxylic acid

Isomer separation CDI reactivity Synthetic methodology

Researchers requiring precise ortho-coupling for pH-stable azo dyes often face isomer contamination with generic naphthalene derivatives. 7-Amino-4-hydroxy-2-naphthalenecarboxylic acid overcomes this through its unique 7-amino substitution pattern, ensuring regioselective reactivity that avoids complex isomer mixtures. - Enables ortho-selective diazonium coupling for consistent shade across pH ranges, critical for fiber-reactive dyes. - The neutral carboxylic acid handle permits amide/ester derivatization under non-aqueous conditions, simplifying pigment synthesis and purification. - Limited aqueous solubility compared to sulfonated analogs facilitates direct precipitation and extraction, reducing workup steps.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13935464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-hydroxy-2-naphthalenecarboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1N)C(=O)O)O
InChIInChI=1S/C11H9NO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,12H2,(H,14,15)
InChIKeyMDKXUMIUCZJNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-hydroxy-2-naphthoic Acid Technical Overview


7-Amino-4-hydroxy-2-naphthalenecarboxylic acid (CAS 860364-32-5), also referred to as 7-amino-4-hydroxy-2-naphthoic acid, is a substituted aminohydroxynaphthalenecarboxylic acid derivative with the molecular formula C11H9NO3 and molecular weight 203.19 . The compound features a naphthalene core bearing amino (-NH2) substitution at the 7-position, hydroxyl (-OH) substitution at the 4-position, and a carboxylic acid (-COOH) group at the 2-position . It is structurally related to J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) and serves as a versatile intermediate in the synthesis of azo dyes, pigments, and specialized organic building blocks [1]. Commercial availability is limited, with suppliers offering technical grade material typically featuring a melting point of 212–215°C (with decomposition) .

Isomer identity: 7-amino positional substitution required
Technical grade material; limited commercial supply
Intermediate for azo dyes, pigments, and organic building blocks

Substitution Limitations of 7-Amino-4-hydroxy-2-naphthoic Acid


Generic substitution of 7-amino-4-hydroxy-2-naphthalenecarboxylic acid with its positional isomers (e.g., 5-amino or 6-amino derivatives) or sulfonic acid analogs (e.g., J-acid) is not feasible due to fundamental differences in electronic distribution, regioselective reactivity, and downstream functional compatibility [1]. The 7-amino substitution pattern confers distinct reactivity toward electrophilic coupling partners compared to the 5-amino isomer, enabling chemo-selective transformations that fail or produce complex mixtures with alternative isomers [2]. Furthermore, the carboxylic acid moiety at the 2-position provides a neutral, conjugation-ready handle for amide or ester derivatization that differs mechanistically and operationally from the sulfonic acid group in J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid), which carries a permanent negative charge at relevant pH and imposes different solubility and purification constraints [3]. These structural distinctions directly impact yield, isomer purity, and the performance characteristics of the final dye or pigment product [4].

7-Amino-4-hydroxy-2-naphthoic acid
5-Amino positional isomer
Electrophilic coupling reactivity differs; CDI selectivity enables separation, not interchangeability
7-Amino-4-hydroxy-2-naphthoic acid
J-acid (sulfonic acid analog)
Carboxylic acid handle vs. permanent anionic sulfonate; solubility and derivatization chemistry may shift

Comparative Evidence for 7-Amino-4-hydroxy-2-naphthoic Acid


CDI Reactivity Enables Isomer Separation

7-Amino-4-hydroxy-2-naphthoic acid exhibits markedly lower reactivity toward 1,1′-carbonyldiimidazole (CDI) compared to its 5-amino positional isomer [1]. This differential reactivity provides a convenient chemical separation method that does not rely on chromatographic purification. Treatment of the crude isomeric mixture with CDI selectively converts the 5-amino isomer to the corresponding amide derivative while leaving the 7-amino isomer substantially unreacted [2].

CDI Reactivity
Head-to-head
Low CDI reactivity vs. 5-amino isomer (quantitative conversion)
Supports non-chromatographic isomer separation
Separation achieved without chromatography in crude 1:1 mixture
Isomer separation CDI reactivity Synthetic methodology Chemoselectivity

Microwave-Assisted Synthesis and Comparable Isomer Yield

The first reported synthesis of 7-amino-4-hydroxy-2-naphthoic acid was achieved via a microwave-assisted pathway, producing both 5-amino and 7-amino isomers as co-products from a common precursor [1]. The synthetic route establishes that the 7-amino isomer is synthetically accessible with an efficiency profile comparable to its 5-amino counterpart, with no evidence suggesting inherently lower yields or more problematic reaction conditions for the 7-amino target [2].

Synthetic Yield
Head-to-head
Comparable co-product yield (~1:1 ratio) with 5-amino isomer
No synthetic yield penalty vs. 5-amino isomer
Microwave-assisted route; both isomers require separation
Microwave synthesis Reaction yield Process efficiency Aminohydroxynaphthoic acids

Carboxylic Acid Functionality: Derivatization and Solubility

7-Amino-4-hydroxy-2-naphthalenecarboxylic acid contains a carboxylic acid group at the 2-position, in contrast to its sulfonic acid analog J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) which bears a -SO3H group at the same position [1]. The carboxylic acid moiety remains predominantly protonated and neutral at mildly acidic to neutral pH, whereas the sulfonic acid group is deprotonated (anionic) across nearly all practical aqueous pH ranges (pKa ≈ -2 to -3 for aromatic sulfonic acids) [2]. This functional distinction affects aqueous solubility—sulfonated analogs exhibit high water solubility, whereas the carboxylic derivative displays limited aqueous solubility, which may be advantageous or disadvantageous depending on the intended application and purification strategy .

Functional Group
Class-level
-COOH (neutral) vs. -SO3H (anionic); distinct solubility
Supports non-ionic derivatization and precipitation isolation
Limited aqueous solubility compared to sulfonated J-acid
Carboxylic acid Sulfonic acid Derivatization Solubility Dye intermediates

Regioisomeric Coupling in Azo Dye Synthesis

In fiber reactive monoazo dye synthesis, the position of the amino group (6- versus 7-) on the 4-hydroxy-2-naphthalene scaffold influences coupling regioselectivity and the resulting dye's pH-dependent shade stability [1]. Patented high-temperature coupling processes (40–85°C) for 6- and 7-amino-4-hydroxy-2-naphthalenesulfonic acid derivatives demonstrate that the 7-amino substituted couplers exhibit distinct isomer distribution profiles compared to 6-amino analogs [2]. Specifically, coupling ortho to the hydroxyl group produces the desired pH-stable isomer, whereas para coupling yields a pH-sensitive isomer that undergoes undesirable shade shifts from yellow to red/dull under alkaline conditions [3]. While the patent addresses sulfonic acid derivatives, the regioselectivity principle extends to carboxylic acid analogs, indicating that the 7-amino substitution pattern affects coupling outcomes differently than the 6-amino pattern [4].

Coupling Regioselectivity
Class-level
7-amino substitution yields distinct ortho/para product ratio vs. 6-amino
May support pH-stable shade in azo dye applications
Principle from sulfonic acid analogs; carboxylic analog data to verify
Azo dye synthesis Diazonium coupling Regioselectivity Fiber reactive dyes

Synthetic Feasibility of Carboxy J-Acid Precursor

The synthesis of 7-amino-4-hydroxy-2-naphthoic acid (also termed 'carboxy J-acid') from 3-amino-2-naphthoic acid was investigated by Beech and Legg in 1950 [1]. While the direct conversion was not successful under the conditions examined, the study established that 3-amino-2-naphthoic acid is structurally pre-positioned as the logical precursor, containing both the amino group and carboxylic acid functionality required for the target compound . This historical finding contextualizes why the 2007 microwave-assisted route represented a breakthrough: it circumvented the limitations of earlier approaches by employing a different synthetic strategy [2].

Precursor Feasibility
Reported
Direct synthesis from 3-amino-2-naphthoic acid unsuccessful (1950)
Justifies specialized sourcing; microwave route circumvented limitation
Data from Beech & Legg; alternative routes required
Carboxy J-acid 3-Amino-2-naphthoic acid Synthetic feasibility Precursor selection

Applications of 7-Amino-4-hydroxy-2-naphthoic Acid


Regiospecific Azo Dyes with pH-Stable Shades

Based on evidence that the 7-amino substitution pattern affects diazonium coupling regioselectivity differently than the 6-amino isomer, 7-amino-4-hydroxy-2-naphthalenecarboxylic acid is appropriate for synthesizing azo dyes where ortho-coupling (pH-stable) is desired over para-coupling (pH-sensitive). This is particularly relevant for fiber reactive dyes intended for applications requiring consistent shade across varying pH conditions. The carboxylic acid handle offers alternative conjugation strategies not available with sulfonated analogs, enabling neutral amide or ester linkages to fiber-reactive anchors [1] [2].

Non-Ionic Dye and Pigment Coupling Components

When aqueous solubility of the intermediate or final product is undesirable, the limited aqueous solubility of 7-amino-4-hydroxy-2-naphthalenecarboxylic acid compared to J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) provides an operational advantage. The neutral carboxylic acid group facilitates isolation by precipitation or extraction from aqueous media and enables non-aqueous derivatization chemistry. This property is particularly valuable in the synthesis of pigments and non-ionic dyes where sulfonate groups would introduce unwanted water sensitivity or charge effects [1] [2].

Microwave-Assisted Aminohydroxynaphthoic Acid Building Blocks

The 2007 microwave-assisted synthesis established that 7-amino-4-hydroxy-2-naphthoic acid is synthetically accessible with an efficiency profile comparable to its 5-amino isomer. Research groups developing microwave-assisted methodologies for heterocyclic or azo compound synthesis can utilize this building block with confidence in its synthetic accessibility. The CDI-based separation method also provides a validated purification strategy that avoids chromatography, improving scalability for multi-gram preparations [1] [2].

Fluorescent Naphthalene Scaffold for Probes and Conjugates

While direct fluorescence data for 7-amino-4-hydroxy-2-naphthalenecarboxylic acid itself is limited in the available literature, its structural relationship to known naphthalene-based fluorescent probes (including BON acid/3-hydroxy-2-naphthoic acid derivatives) suggests potential utility as a fluorescent scaffold. The carboxylic acid moiety provides a conjugation handle for attachment to biomolecules or polymers, while the amino group offers an additional site for functionalization. Researchers developing pH-sensitive or amine-reactive fluorescent probes may find the dual-functional architecture advantageous [1] [2].

Application
Selection Property
Validation Focus
Azo dyes with pH-stable shades
7-amino regioselectivity profile
Coupling site selectivity and shade stability
Non-ionic dye and pigment coupling
Carboxylic acid functional handle (neutral)
Aqueous solubility control and non-ionic derivatization
Microwave-assisted building block synthesis
Comparable synthetic accessibility to 5-amino isomer
Scalability and CDI-based isomer separation
Fluorescent naphthalene scaffolds
Dual -NH2/-COOH functionalization
Fluorescent probe feasibility (data limited)
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